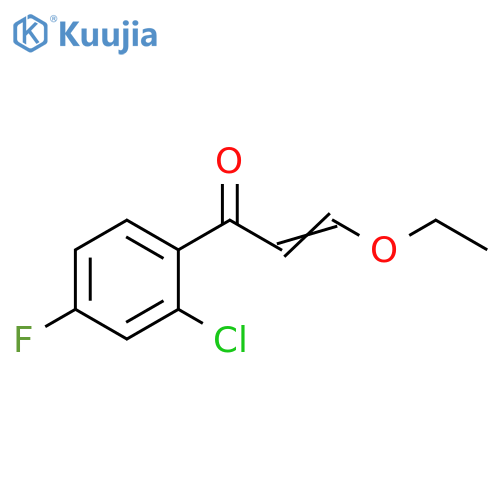

Cas no 1344662-41-4 (1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one)

1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- 2-Propen-1-one, 1-(2-chloro-4-fluorophenyl)-3-ethoxy-

- 1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one

- 1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one

-

- インチ: 1S/C11H10ClFO2/c1-2-15-6-5-11(14)9-4-3-8(13)7-10(9)12/h3-7H,2H2,1H3

- InChIKey: OELGFAUFQHKVHK-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=C(F)C=C1Cl)(=O)C=COCC

1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360391-250mg |

1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one |

1344662-41-4 | 98% | 250mg |

¥19515 | 2023-04-15 | |

| Enamine | EN300-1126691-10.0g |

1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one |

1344662-41-4 | 10g |

$3376.0 | 2023-06-09 | ||

| Enamine | EN300-1126691-0.05g |

1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one |

1344662-41-4 | 95% | 0.05g |

$468.0 | 2023-10-26 | |

| Enamine | EN300-1126691-2.5g |

1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one |

1344662-41-4 | 95% | 2.5g |

$1089.0 | 2023-10-26 | |

| Enamine | EN300-1126691-10g |

1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one |

1344662-41-4 | 95% | 10g |

$2393.0 | 2023-10-26 | |

| Enamine | EN300-1126691-0.5g |

1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one |

1344662-41-4 | 95% | 0.5g |

$535.0 | 2023-10-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360391-100mg |

1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one |

1344662-41-4 | 98% | 100mg |

¥18651 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360391-500mg |

1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one |

1344662-41-4 | 98% | 500mg |

¥16286 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360391-2.5g |

1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one |

1344662-41-4 | 98% | 2.5g |

¥36007 | 2023-04-15 | |

| Enamine | EN300-1126691-1.0g |

1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one |

1344662-41-4 | 1g |

$785.0 | 2023-06-09 |

1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one 関連文献

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 1344662-41-4 and Product Name: 1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one

The compound with the CAS number 1344662-41-4 and the product name 1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both chloro and fluoro substituents in the aromatic ring, combined with the ethoxypropenone moiety, endows this compound with distinct chemical properties that make it a promising candidate for further investigation.

In recent years, there has been a growing interest in developing novel compounds that exhibit potent biological activity while maintaining favorable pharmacokinetic profiles. The structure of 1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one aligns well with this trend, as it incorporates elements that are known to enhance binding affinity and metabolic stability. Specifically, the chloro group at the 2-position and the fluoro group at the 4-position of the phenyl ring contribute to its lipophilicity and electronic properties, which are crucial for interactions with biological targets.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The ethoxypropenone functional group provides a versatile platform for further chemical modification, allowing chemists to explore a wide range of derivatives with tailored biological activities. This flexibility is particularly valuable in the context of modern drug design, where precision and specificity are paramount. Researchers have been exploring various synthetic strategies to modify this core structure, aiming to optimize its pharmacological properties.

Recent studies have highlighted the importance of fluorine-containing compounds in medicinal chemistry due to their ability to modulate metabolic pathways and enhance drug bioavailability. The fluorine atom in 1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one plays a critical role in stabilizing the molecule’s three-dimensional conformation, which can significantly influence its interaction with biological targets. This has led to increased interest in fluorinated analogs as potential therapeutic agents.

The ethoxypropenone moiety is another key feature of this compound that merits further discussion. This functional group is known for its ability to participate in hydrogen bonding and other non-covalent interactions, which are essential for binding to biological macromolecules such as proteins and enzymes. The presence of this group in 1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one suggests that it may exhibit high affinity for certain therapeutic targets, making it a valuable candidate for further exploration.

In addition to its structural features, 1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one has shown promise in preliminary pharmacological studies. Researchers have been investigating its potential as an intermediate in the synthesis of more complex molecules with specific therapeutic effects. For instance, derivatives of this compound have been explored as inhibitors of various enzymes involved in inflammatory pathways, highlighting their potential utility in treating conditions such as arthritis and other inflammatory disorders.

The synthesis of 1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one presents an interesting challenge due to the need to introduce both chloro and fluoro substituents at specific positions on the aromatic ring while maintaining overall structural integrity. Advances in synthetic methodologies have made it possible to achieve this goal with increasing efficiency and yield. Techniques such as cross-coupling reactions and palladium-catalyzed transformations have been particularly useful in constructing this complex molecule.

The role of computational chemistry in optimizing the synthesis and pharmacological properties of 1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one cannot be overstated. Molecular modeling techniques have enabled researchers to predict how different structural modifications will affect biological activity, allowing for more targeted experimental design. This interdisciplinary approach has accelerated the discovery process and led to the identification of novel compounds with improved therapeutic profiles.

As our understanding of biological systems continues to evolve, so too does our ability to design molecules that interact selectively with specific targets. The compound 1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one, with its unique structural features and promising pharmacological properties, represents a significant step forward in this endeavor. Further research is warranted to fully explore its potential applications in medicine and biotechnology.

1344662-41-4 (1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one) 関連製品

- 899750-33-5(1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide)

- 808769-18-8(methyl 3-(2R)-2-aminopropylbenzoate)

- 1600375-81-2(2-(1-ethyl-1H-pyrazol-5-yl)cyclopropan-1-amine)

- 1269948-05-1((3S)-3-AMINO-3-(5-BROMO-4-METHYLPYRIDIN-2-YL)PROPANOIC ACID)

- 83674-71-9(2,4-Diiodopyridine)

- 1804742-52-6(Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate)

- 6324-11-4(2-(2-Hydroxyphenoxy)acetic Acid)

- 2138539-05-4(1-(2-cyclopropylpropoxy)-2-iodocycloheptane)

- 1315367-12-4(3-(2,5-dimethylfuran-3-yl)-1λ?-thiomorpholine-1,1-dione)

- 173401-47-3(Norbiotinamine)